Guanosine pentaphosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: This enzyme catalyzes the formation of guanosine pentaphosphate from guanosine triphosphate (GTP) and adenosine triphosphate (ATP) under conditions of amino acid starvation . The reaction conditions typically involve the presence of uncharged transfer RNA (tRNA) molecules, which activate RelA when they enter the A site of the ribosome due to a shortage of the required amino acid .
Industrial Production Methods: recombinant DNA technology and bacterial fermentation could potentially be employed to produce this compound on a larger scale by harnessing the natural biosynthetic pathways of bacteria .
Chemical Reactions Analysis
Types of Reactions: Guanosine pentaphosphate undergoes various biochemical reactions, including hydrolysis and phosphorylation. It is hydrolyzed by the enzyme pppGpp phosphohydrolase to form guanosine tetraphosphate . Additionally, it can participate in phosphorylation reactions, where phosphate groups are transferred to other molecules.
Common Reagents and Conditions: The common reagents involved in the synthesis and degradation of this compound include GTP, ATP, and specific enzymes such as RelA and SpoT . The conditions for these reactions typically involve nutrient deprivation or other stressors that activate the stringent response in bacteria .
Major Products Formed: The major products formed from the hydrolysis of this compound are guanosine tetraphosphate and inorganic phosphate . These products play significant roles in regulating bacterial metabolism and stress responses.
Scientific Research Applications
Guanosine pentaphosphate has numerous scientific research applications, particularly in the fields of microbiology, molecular biology, and biochemistry. It is a key molecule in studying the stringent response in bacteria, which is crucial for understanding bacterial adaptation to stress and nutrient deprivation . Additionally, this compound is involved in the regulation of various cellular processes, including DNA replication, transcription, and translation . Its role in bacterial pathogenesis and antibiotic resistance makes it a valuable target for developing new antimicrobial therapies .
Mechanism of Action
Guanosine pentaphosphate exerts its effects by binding to and modulating the activity of RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template . This binding inhibits the synthesis of ribosomal RNA and transfer RNA, thereby reducing protein synthesis and conserving amino acids during nutrient deprivation . Additionally, this compound regulates the expression of genes involved in stress responses, such as those for amino acid uptake and biosynthesis .
Comparison with Similar Compounds
Guanosine pentaphosphate is similar to guanosine tetraphosphate, another guanine nucleotide involved in the stringent response . Both compounds are collectively referred to as (p)ppGpp and play crucial roles in bacterial stress responses . this compound has a higher phosphate content and is generally more potent in regulating cellular processes . Other similar compounds include cyclic di-GMP and guanosine 5’-monophosphate 3’-diphosphate, which also act as signaling molecules in various cellular pathways .
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMACXZAITQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N5O20P5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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